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molecular formula C12H15NO4 B8294958 3-Aminopropyl 2-acetoxybenzoate CAS No. 1204318-11-5

3-Aminopropyl 2-acetoxybenzoate

Cat. No. B8294958
M. Wt: 237.25 g/mol
InChI Key: REGKRPKMCKEZCI-UHFFFAOYSA-N
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Patent
US09272984B2

Procedure details

A mixture of 3-(benzyloxycarbonylamino)propyl 2-acetoxybenzoate (2.0 g, 5.4 mmol), 10% Pd/C (0.2 g) and CH3OH (50 mL) was stirred under a H2 atmosphere (RT, 16 h). The mixture was filtered and concentrated under reduced pressure to afford a colorless oil. Purification by silica chromatography afforded 3-aminopropyl 2-acetoxybenzoate as a colorless oil. Mass calculated for C12H15NO4=237.25. found: [M+H]+=238.3.
Name
3-(benzyloxycarbonylamino)propyl 2-acetoxybenzoate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:27]=[CH:26][CH:25]=[CH:24][C:6]=1[C:7]([O:9][CH2:10][CH2:11][CH2:12][NH:13]C(OCC1C=CC=CC=1)=O)=[O:8])(=[O:3])[CH3:2]>[Pd].CO>[C:1]([O:4][C:5]1[CH:27]=[CH:26][CH:25]=[CH:24][C:6]=1[C:7]([O:9][CH2:10][CH2:11][CH2:12][NH2:13])=[O:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
3-(benzyloxycarbonylamino)propyl 2-acetoxybenzoate
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)OCCCNC(=O)OCC2=CC=CC=C2)C=CC=C1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a H2 atmosphere (RT, 16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a colorless oil
CUSTOM
Type
CUSTOM
Details
Purification by silica chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)OCCCN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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